N-(4-METHOXY-3-NITROBENZOYL)-N'-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA
Description
N-(4-METHOXY-3-NITROBENZOYL)-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its complex structure, which includes a methoxy-nitrobenzoyl group, a morpholino group, and a trifluoromethylphenyl group.
Properties
IUPAC Name |
4-methoxy-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O5S/c1-31-17-5-2-12(10-16(17)27(29)30)18(28)25-19(33)24-14-11-13(20(21,22)23)3-4-15(14)26-6-8-32-9-7-26/h2-5,10-11H,6-9H2,1H3,(H2,24,25,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYAYBECRQYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-3-NITROBENZOYL)-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps:
Formation of the Benzoyl Intermediate: The starting material, 4-methoxy-3-nitrobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with Thiourea: The acid chloride is then reacted with thiourea in the presence of a base such as triethylamine to form the benzoyl thiourea intermediate.
Introduction of the Morpholino Group: The benzoyl thiourea intermediate is further reacted with 2-morpholino-5-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-3-NITROBENZOYL)-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups in place of the methoxy group.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-3-NITROBENZOYL)-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The morpholino and trifluoromethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXY-3-NITROBENZOYL)-N’-PHENYLTHIOUREA: Lacks the morpholino and trifluoromethyl groups.
N-(4-METHOXYBENZOYL)-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA: Lacks the nitro group.
N-(3-NITROBENZOYL)-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA: Lacks the methoxy group.
Uniqueness
The presence of both the morpholino and trifluoromethyl groups in N-(4-METHOXY-3-NITROBENZOYL)-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA may confer unique properties, such as enhanced solubility, stability, and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
